molecular formula C12H13N5S B11855356 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole

Cat. No.: B11855356
M. Wt: 259.33 g/mol
InChI Key: NKKMDAXZAFMBQD-UHFFFAOYSA-N
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Description

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a heterocyclic compound that features both imidazo[1,2-a]pyridine and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves the condensation of 2,7-dimethylimidazo[1,2-a]pyridine with thiosemicarbazide under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the reaction conditions to maximize yield and purity, potentially using continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazo[1,2-a]pyridine ring or the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique structure makes it a candidate for use in materials science and catalysis.

Mechanism of Action

The mechanism of action of 4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a hypnotic agent.

    Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: Compounds with significant anti-tuberculosis activity.

Uniqueness

4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the presence of both imidazo[1,2-a]pyridine and thiazole rings, which confer distinct chemical and biological properties. Its dual functionality allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

Molecular Formula

C12H13N5S

Molecular Weight

259.33 g/mol

IUPAC Name

[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H13N5S/c1-7-3-4-17-10(5-7)14-8(2)11(17)9-6-18-12(15-9)16-13/h3-6H,13H2,1-2H3,(H,15,16)

InChI Key

NKKMDAXZAFMBQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)NN)C

Origin of Product

United States

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